molecular formula C11H19N3O B1476134 (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 2092528-74-8

(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1476134
CAS No.: 2092528-74-8
M. Wt: 209.29 g/mol
InChI Key: YRLWIMMNCLYFFK-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole is a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms . They are known for their wide range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

1H-1,2,3-Triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .


Chemical Reactions Analysis

1H-1,2,3-Triazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines . The target compound was also evaluated for its tubulin polymerization inhibition study .

Scientific Research Applications

Catalyst in Chemical Synthesis

The compound has been studied for its role as a catalyst in chemical reactions. For example, a study described the synthesis of a new ligand similar to the requested compound, which forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently under mild conditions (Salih Ozcubukcu et al., 2009). This highlights the compound's potential in facilitating click chemistry reactions, a cornerstone in synthesizing pharmaceuticals, polymers, and other chemical materials.

Corrosion Inhibition

Research has identified derivatives of the compound as effective corrosion inhibitors for metals. A study by Qisheng Ma et al., 2017 found that triazole derivatives significantly inhibit corrosion of mild steel in acidic media, showcasing the potential of these compounds in extending the lifespan of metal structures and components in corrosive environments.

Catalytic Applications and Ligand Design

The compound and its derivatives have found applications in catalysis and ligand design for transition metal-mediated reactions. For example, Pablo Etayo et al. (2016) compiled the applications of homogeneous systems of tris(triazolyl)methanols and derivatives in synthesis and catalysis, highlighting their value as C3-symmetric tripodal ligands (Pablo Etayo et al., 2016). This demonstrates the compound's utility in creating efficient catalytic systems for chemical manufacturing.

Solubility Studies

The solubility of similar compounds has been studied in various solvents, providing essential data for chemical process design and pharmaceutical formulation. For instance, Shuqin Liang et al. (2016) measured the solubility of a related compound in water and alcohols, correlating it with temperature and solvent type. Understanding the solubility of such compounds is crucial for their application in different industrial processes.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of compounds within this chemical class. V. Sunitha et al. (2017) synthesized novel benzofuran-based 1,2,3-triazoles demonstrating high antimicrobial activity (V. Sunitha et al., 2017), suggesting potential applications in developing new antimicrobial agents.

Future Directions

The future directions in the research of 1H-1,2,3-Triazole derivatives could involve further exploration of their potential applications in medicinal chemistry, given their demonstrated cytotoxic activity against various cancer cell lines .

Biochemical Analysis

Biochemical Properties

(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division and structure . The nature of these interactions often involves binding to specific sites on the biomolecules, which can lead to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by disrupting tubulin polymerization . This disruption leads to cell cycle arrest and subsequent cell death, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the colchicine binding site on tubulin, inhibiting its polymerization . This inhibition prevents the formation of microtubules, which are essential for cell division. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can impact its efficacy. In vitro studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over prolonged periods . Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels, potentially leading to alterations in cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects . The compound’s distribution can also influence its accumulation in certain tissues, impacting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the cytoskeleton is essential for its role in inhibiting tubulin polymerization and disrupting cell division.

Properties

IUPAC Name

(1-cyclooctyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c15-9-10-8-14(13-12-10)11-6-4-2-1-3-5-7-11/h8,11,15H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLWIMMNCLYFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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